molecular formula C21H20N4O2S B2412981 2-benzamido-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 941925-74-2

2-benzamido-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No. B2412981
CAS RN: 941925-74-2
M. Wt: 392.48
InChI Key: ORQSXWYKAADESC-UHFFFAOYSA-N
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Description

“2-benzamido-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide” is a compound that belongs to the class of thiazoles . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are members of the azole heterocycles that include imidazoles and oxazoles .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Heterocyclic Synthesis Applications

This compound is involved in the synthesis of diverse heterocyclic compounds, which are crucial in developing pharmaceuticals and materials science. For example, benzo[b]thiophen-2-yl-hydrazonoesters were synthesized by coupling with either ethyl cyanoacetate or ethyl acetoacetate, showcasing its reactivity towards various nitrogen nucleophiles to yield a range of derivatives including pyrazole, isoxazole, and pyrimidine derivatives (Mohareb et al., 2004).

Antibacterial Agents

Research into derivatives of this compound has led to the discovery of novel antibacterial agents. For instance, novel analogs were designed, synthesized, and tested for their antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, displaying promising results without cytotoxicity at relevant concentrations (Palkar et al., 2017).

Anticancer Activity

Compounds derived from "2-benzamido-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide" have been explored for their anticancer properties. For example, Co(II) complexes of related derivatives were synthesized and subjected to in vitro cytotoxicity studies, revealing potential anticancer activity against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).

Future Directions

Thiazole derivatives have been found to have several biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . Therefore, the future directions could involve further exploration of the potential biological activities of “2-benzamido-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide” and its derivatives.

properties

IUPAC Name

2-benzamido-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c26-19(15-7-2-1-3-8-15)25-21-24-18-16(9-4-10-17(18)28-21)20(27)23-13-14-6-5-11-22-12-14/h1-3,5-8,11-12,16H,4,9-10,13H2,(H,23,27)(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQSXWYKAADESC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3)C(=O)NCC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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